molecular formula C14H16Cl3NO2 B129027 Zoxamide CAS No. 156052-68-5

Zoxamide

Cat. No.: B129027
CAS No.: 156052-68-5
M. Wt: 336.6 g/mol
InChI Key: SOUGWDPPRBKJEX-UHFFFAOYSA-N
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Description

Zoxamide (CAS 156052-68-5) is a broad-spectrum fungicide used extensively in agricultural research for controlling destructive oomycete pathogens such as early and late blight in potatoes and tomatoes, downy mildew in grapes and cucumbers, and bunch rot . Its primary research value lies in its unique mechanism of action; it acts as a microtubule inhibitor, specifically disrupting nuclear division by preventing beta-tubulin assembly during mitosis, which leads to cell cycle arrest and eventual cell death in target fungi . Classified by the Fungicide Resistance Action Committee (FRAC) in Group 22, this compound offers a important mode of action for studies on resistance management . The compound is a chiral molecule existing as a racemic mixture, and recent molecular insights reveal enantioselective activity, with the R-enantiomer demonstrating a superior interaction profile at the benzimidazole binding site of Botrytis cinerea β-tubulin . In the environment, this compound exhibits non-persistent characteristics with soil dissipation half-lives typically under 30 days, and shows enantioselective degradation where the more active S-(+)-enantiomer may dissipate preferentially in certain soils . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide
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InChI

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SOUGWDPPRBKJEX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3NO2
Source PubChem
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DSSTOX Substance ID

DTXSID9032581
Record name Zoxamide
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Molecular Weight

336.6 g/mol
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Physical Description

White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline]
Record name Zoxamide
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Solubility

In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C
Record name Zoxamide
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Density

1.38 g/cu m at 20 °C
Record name Zoxamide
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Vapor Pressure

0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C
Record name Zoxamide
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Color/Form

White solid, Fine, white powder

CAS No.

156052-68-5
Record name Zoxamide
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Record name Zoxamide [ISO]
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Record name Zoxamide
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Record name Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl
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Record name ZOXAMIDE
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Record name Zoxamide
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Melting Point

158-160 °C
Record name Zoxamide
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Preparation Methods

Core Reaction Sequence

The synthesis of zoxamide begins with the reaction of 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-5-methyleneoxazoline (oxazoline intermediate) with trichloroisocyanuric acid (TCCA) in ethyl acetate. TCCA acts as a chlorinating agent, introducing chlorine atoms at specific positions while maintaining the oxazoline ring’s integrity. The reaction is conducted at temperatures below 40°C to prevent side reactions, with gradual addition of TCCA to manage exothermicity.

Following chlorination, the intermediate undergoes hydrolysis using hydrochloric acid (37% w/w) and water at elevated temperatures (60–73°C). This step cleaves the oxazoline ring, yielding the final amide structure. The hydrolysis duration (3 hours total) ensures complete conversion, monitored via gas chromatography (GC).

Solvent Selection and Role

Ethyl acetate is chosen for its dual role as a reaction medium and crystallization solvent. This compound exhibits moderate solubility in ethyl acetate (20.0 g/L at 20°C), enabling efficient product recovery during cooling. Post-hydrolysis, the mixture is concentrated to half its volume under reduced pressure, promoting supersaturation. Seed crystals are introduced to initiate nucleation, yielding high-purity this compound (mp 157–158°C).

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 40°C during TCCA addition prevents decomposition of the oxazoline intermediate. Subsequent heating to 60°C accelerates hydrolysis, while a final ramp to 73°C ensures complete ring opening. Deviations beyond this range reduce yields due to byproduct formation.

Stoichiometry and Reagent Purity

The molar ratio of oxazoline intermediate to TCCA is critical. A 3:1 ratio (35.19 mmol oxazoline : 11.73 mmol TCCA) ensures sufficient chlorination without excess reagent carryover. Technical-grade hydrochloric acid (37% purity) is standardized to avoid variability in hydrolysis rates.

Analytical Validation and Yield Optimization

Chromatographic Monitoring

GC analysis tracks the disappearance of the oxazoline intermediate, with retention times calibrated against authentic standards. High-performance liquid chromatography (HPLC) with UV detection (C-18 column, acetonitrile/water/phosphoric acid mobile phase) confirms this compound purity (>95%).

Crystallization Techniques

Two-stage crystallization (initial cooling to 8°C, followed by seed crystal addition) maximizes yield. The first crop typically contains 90% of recoverable product, while the second crop contributes 7–10%. Combined yields reach 87%, with residual solvent removed via vacuum drying at 60°C.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Ethyl acetate is recycled through distillation, reducing raw material costs. Closed-loop systems minimize volatile organic compound (VOC) emissions, aligning with environmental regulations.

Waste Management

Filtration residues, primarily unreacted TCCA and inorganic salts, are treated with alkaline solutions to neutralize acidic byproducts. Combustion of organic waste ensures compliance with hazardous material protocols.

Physicochemical Data and Solubility Profile

Table 1. Physical Properties of this compound

PropertyValue
Molecular weight336.65 g/mol
Melting point159.5–160.5°C
Log Kow (octanol-water)3.76 ± 0.04
Solubility in water0.681 ± 0.017 mg/L (20°C)
Solubility in ethyl acetate20.0 g/L

Comparative Analysis of Synthetic Routes

While the TCCA-mediated method dominates industrial production, alternative pathways using thionyl chloride or phosphorus pentachloride have been explored. These methods, however, suffer from lower yields (60–70%) and higher impurity levels, as evidenced by residual phosphorylated byproducts .

Chemical Reactions Analysis

Types of Reactions

Zoxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound include chlorinated benzamides and amines. Photodegradation products vary depending on the specific conditions but generally include a range of smaller organic molecules .

Scientific Research Applications

Agricultural Applications

Zoxamide is predominantly employed in agriculture for its efficacy against a range of pathogens, particularly oomycetes. It is effective against:

  • Phytophthora capsici : A significant pathogen affecting peppers and cucumbers.
  • Botrytis cinerea : Responsible for gray mold in many fruit and vegetable crops.
  • Alternaria solani : The cause of early blight in tomatoes and potatoes.

Table 1: Efficacy of this compound Against Key Pathogens

PathogenCrop TypeEfficacy (%)Reference
Phytophthora capsiciPeppers, Cucumbers90
Botrytis cinereaStrawberries, Grapes85
Alternaria solaniTomatoes, Potatoes80

Resistance Management

Research has indicated that this compound can be part of integrated pest management strategies to combat resistance development in fungal populations. Studies have shown that this compound's unique action site helps delay resistance compared to other fungicides targeting similar pathways .

Case Study: Resistance Development

A laboratory study evaluated the potential for resistance development in Botrytis cinerea when exposed to this compound. The results demonstrated that while resistance can develop, it occurs at a slower rate compared to traditional fungicides, making this compound a valuable tool in resistance management strategies .

Environmental Impact and Safety Profile

This compound has undergone extensive safety evaluations by regulatory bodies such as the EPA and EFSA. These evaluations concluded that this compound poses minimal risk to human health and the environment when used according to label instructions.

Table 2: Toxicity Profile of this compound

Study TypeResultReference
Acute ToxicityNo significant acute toxicity observed
Chronic ToxicityNo evidence of carcinogenicity
MutagenicityNon-mutagenic in multiple assays

Future Research Directions

Ongoing research aims to further explore the enantiomeric properties of this compound, as studies suggest that different enantiomers exhibit varying levels of bioactivity against target pathogens. The R-enantiomer has shown significantly higher efficacy compared to its S counterpart .

Case Study: Enantiomeric Evaluation

A systematic evaluation revealed that R-zoxamide demonstrated up to 140 times more bioactivity against certain pathogens than S-zoxamide, indicating potential for developing more effective formulations based on enantiomeric selectivity .

Comparison with Similar Compounds

Key Differences :

  • Structural Specificity : this compound’s chlorinated aromatic ring and amide group enable selective binding to oomycete β-tubulin, unlike benzimidazoles .
  • Binding Sites : Molecular docking reveals this compound forms hydrogen bonds with F200 and T237 in β-tubulin, while carbendazim interacts strongly with E198 . Mutations at E198 (e.g., E198V/K) disrupt carbendazim binding but minimally affect this compound .
2.2. Spectrum of Activity
Compound Oomycetes True Fungi Cross-Kingdom Activity
This compound High Moderate Active against diploid oomycetes (e.g., Phytophthora) and select fungi .
Carbendazim None High Targets haploid true fungi (e.g., Botrytis, Fusarium) .
Azoxystrobin Moderate High QoI fungicide; broad-spectrum but no microtubule inhibition .

Key Insight : this compound’s dual activity against oomycetes and fungi makes it valuable in integrated disease management, especially where benzimidazole resistance is prevalent .

2.3. Resistance Risk and Mechanisms
Compound Resistance Risk Common Mutations Fitness Penalty
This compound Low M233I (loss of F200 bond) High (reduced sporulation, growth) .
Carbendazim High E198A/V/K, F200Y Low (stable resistance) .
Procymidone Moderate-High Unknown Variable .

Data Table : Resistance Frequencies in Botrytis cinerea

Region This compound Resistance (%) Carbendazim Resistance (%) Source
Hubei, China 3% 84%
Liaoning, China Rare >80%
Lab-Induced 12.5% (1/8 isolates) N/A

Molecular Basis :

  • This compound : M233I mutation disrupts a critical hydrogen bond with F200, reducing binding affinity. However, this mutation is rare and associated with fitness costs .
  • Carbendazim : E198K/V mutations eliminate hydrogen bonds, leading to high resistance .
2.4. Environmental and Toxicological Profiles
Parameter This compound Carbendazim Propyzamide
Mammalian Toxicity Low (Group IV) Moderate (Group II) Low (Herbicide)
Aquatic Toxicity High (LC50 < 0.1 mg/L) Moderate High
Soil Half-Life 8–17 days 30–100 days 14–28 days
Biodegradation Slow (E. coli: 42.5 days) Moderate Rapid (Comamonas spp.)

Ecotoxicology : this compound’s persistence in water necessitates careful application to avoid aquatic contamination . Vermicompost accelerates its degradation in soil .

2.5. Efficacy and Application Strategies
  • This compound : Preventive applications show 70–90% efficacy against Plasmopara viticola (grape downy mildew) . However, recent field isolates in Italy exhibit reduced sensitivity (MIC > 100 mg/L) .
  • Carbendazim: Efficacy compromised by widespread resistance; now largely replaced by multisite inhibitors .
  • Integrated Use : Combining this compound with chlorothalonil or fluazinam reduces resistance risk in B. cinerea management .

Biological Activity

Zoxamide is a chiral fungicide that has gained attention in agricultural practices for its efficacy against various fungal pathogens. Its unique mechanism of action, primarily targeting β-tubulin, distinguishes it from other fungicides and contributes to its biological activity. This article explores the biological activity of this compound, focusing on its efficacy, resistance mechanisms, and metabolic profile.

This compound exerts its antifungal activity by binding to the β-tubulin protein in fungi, disrupting microtubule formation and thereby inhibiting cell division. This specific interaction is crucial for its effectiveness against a range of pathogens, including Phytophthora sojae and other oomycetes.

Key Findings:

  • Target Site : The C239 residue in β-tubulin is identified as a critical target site for this compound, differentiating it from benzimidazole fungicides .
  • Resistance Mechanism : Mutations in the β-tubulin gene, particularly the C239S mutation, have been linked to this compound resistance. In laboratory studies, resistant mutants exhibited no significant fitness penalties regarding growth and pathogenicity .

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against various fungal pathogens. A systematic evaluation highlighted its enantioselective bioactivity:

PathogenEC50 (μg/ml)Relative Activity
Phytophthora sojae0.048High
Botrytis cinereaVariableModerate
Alternaria solaniVariableModerate
Colletotrichum gloeosporioidesVariableModerate

The mean EC50 value for P. sojae field isolates ranged from 0.023 to 0.086 μg/ml, indicating a robust antifungal profile .

Metabolic Profile

The metabolic fate of this compound has been studied extensively to understand its absorption and elimination in biological systems. In rat studies, this compound showed rapid absorption and extensive metabolism:

  • Absorption : Approximately 60% of this compound is systemically absorbed after oral administration.
  • Excretion : About 59-63% of the administered dose is excreted via bile within 12 hours, with minimal accumulation in tissues (0.04–1.9%) .
  • Metabolites : A total of 36 metabolites have been identified, with no single metabolite accounting for more than 10% of the administered dose .

Case Studies and Research Findings

Several studies have investigated this compound's biological activity and its implications for agricultural practices:

  • Resistance Development : A study on P. sojae found that while resistance to this compound can develop through specific mutations, the frequency of such resistance is low, suggesting a manageable risk for agricultural applications .
  • Comparative Toxicology : Research comparing this compound with other fungicides like mancozeb indicated that this compound does not exhibit clastogenic or genotoxic effects in mice models, making it a safer alternative in terms of environmental impact .
  • Environmental Impact : The environmental risk associated with this compound has been assessed at the enantiomeric level, revealing significant differences in bioactivity between its enantiomers (R-zoxamide being more active than S-zoxamide) which may influence its ecological footprint .

Q & A

Q. What is the primary biochemical mechanism of zoxamide against oomycetes?

this compound disrupts microtubule assembly by covalently binding to β-tubulin at the C239 residue, inhibiting nuclear division and hyphal growth . Key experimental approaches include:

  • Tubulin binding assays : Use deuterium-labeled this compound (this compound-D5) as an internal standard for LC-MS/MS quantification of binding affinity .
  • Microscopy studies : Observe microtubule destabilization in Phytophthora capsici hyphae treated with EC50 concentrations (e.g., 0.048 µg/ml for P. sojae) .
  • Resistance screening : Compare EC50 values between wild-type and mutant strains to confirm target-site specificity (e.g., C239S mutation in P. sojae abolishes binding) .

Q. How should researchers monitor this compound resistance in field populations?

  • Baseline sensitivity assays : Establish EC50 ranges for target pathogens (e.g., Botrytis cinerea EC50: 0.1–0.5 µg/ml) .
  • Cross-resistance profiling : Test against benzimidazoles (e.g., carbendazim) and NPC fungicides; this compound resistance is often non-correlated with these classes .
  • Molecular markers : Screen for β-tubulin mutations (e.g., E198K in B. cinerea or C239S in P. sojae) via PCR-RFLP or sequencing .

Q. What analytical methods are recommended for this compound quantification in plant/soil matrices?

  • LC-MS/MS with QuEChERS extraction : Achieve LOQs of 0.01 mg/kg in plant tissues and honey .
  • Isomer-specific analysis : Resolve R/S isomers using chiral columns, though method validation (ILV) remains a data gap .
  • Environmental fate studies : Measure soil DT50 (2–10 days) and bioconcentration factors (e.g., bluegill sunfish: 95–136) via radiolabeled studies .

Advanced Research Questions

Q. How to design experiments to study non-target recessive resistance genes in Phytophthora capsici?

  • UV mutagenesis : Generate resistant mutants via UV-treated zoospores or mycelia, followed by selection on this compound-amended media (e.g., 30 mg/ml PDA) .
  • Genetic crosses : Perform sexual crosses between resistant (R) and sensitive (S) isolates; analyze F1/F2 progeny segregation ratios (e.g., 1:3 R:S in F2 indicates two recessive genes) .
  • Fitness cost assays : Compare growth rates, sporulation, and pathogenicity of mutants vs. wild-type under stress conditions .

Q. What molecular techniques elucidate this compound’s differential activity across fungal classes?

  • β-tubulin homology modeling : Compare binding pockets of oomycetes (e.g., P. capsici) and ascomycetes (e.g., B. cinerea) to identify residue-specific interactions (e.g., C239 in oomycetes vs. F200 in ascomycetes) .
  • qRT-PCR : Quantify PcTubB expression in resistant vs. sensitive isolates; no expression differences suggest non-target mechanisms .
  • CRISPR-Cas9 mutagenesis : Introduce point mutations (e.g., E198A/K in B. cinerea) to validate resistance-conferring residues .

Q. How to assess this compound’s environmental persistence and non-target toxicity?

  • Soil microcosm studies : Track degradation metabolites (e.g., CO2) under varying pH/temperature conditions .
  • Ecotoxicology assays : Test aquatic toxicity using Daphnia magna (LC50: >100 mg/L) and avian models (e.g., quail dietary LC50: >5,000 ppm) .
  • Hepatotoxicity screening : Monitor alkaline phosphatase levels and liver histopathology in rodent models after chronic exposure .

Contradictions & Research Gaps

  • Resistance mechanisms : While P. capsici resistance involves recessive non-target genes , P. sojae relies on target-site mutations (C239S) . This dichotomy necessitates pathogen-specific resistance management strategies.
  • Analytical validation : Isomer-specific quantification methods for this compound lack full validation, complicating residue studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Zoxamide

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